molecular formula C10H10N2O4 B8416359 3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-carboxylic acid ethyl ester

3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-carboxylic acid ethyl ester

Cat. No.: B8416359
M. Wt: 222.20 g/mol
InChI Key: MMEYJXAPXKMLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl 3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxylate

InChI

InChI=1S/C10H10N2O4/c1-2-15-10(14)7-9(13)12-8-6(16-7)4-3-5-11-8/h3-5,7H,2H2,1H3,(H,11,12,13)

InChI Key

MMEYJXAPXKMLCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NC2=C(O1)C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl chloromalonate (9.73 g, 50 mmol) was added to a stirred mixture of 3-hydroxy-2-aminopyridine (5.51 g, 50 mmol), triethylamine (6.97 mL, 50 mmol) and EtOH (100 mL) at room temperature. The mixture was heated at reflux for 17 h and allowed to attain room temperature. The precipitate formed was filtered off, washed with EtOH and dried to give the product as a white solid: yield 3.85 g (35%); mp 160-162° C. Anal. (C10H10N2O4) C, H, N.
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
6.97 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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